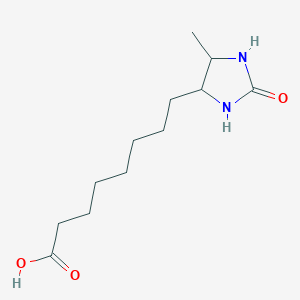
8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid is a chemical compound that features both an imidazolidinone ring and an octanoic acid chain. This compound is of interest due to its unique structure, which combines a heterocyclic ring with a fatty acid chain, potentially offering a range of biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid typically involves the construction of the imidazolidinone ring followed by the attachment of the octanoic acid chain. One common method includes:
Reductive Amination: This step involves the reaction of a substituted ethylenediamine with carbonyldiimidazole to form the imidazolidinone ring.
Amide Ester Cyclization: This step is used to introduce the octanoic acid chain, often involving the cyclization of an amide ester.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the imidazolidinone ring or the octanoic acid chain.
Substitution: This reaction can introduce new functional groups to the compound, potentially enhancing its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a component in drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes or receptors, potentially modulating their activity. The octanoic acid chain can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
Quisqualic Acid Analogs: These compounds contain similar imidazolidinone or hydantoin moieties and have been studied for their biological activity.
Octanoic Acid Derivatives: Compounds like caprylic acid share the octanoic acid chain and have various industrial and biological applications.
Uniqueness
8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid is unique due to its combination of a heterocyclic ring and a fatty acid chain, which can confer distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88193-15-1 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
8-(5-methyl-2-oxoimidazolidin-4-yl)octanoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-9-10(14-12(17)13-9)7-5-3-2-4-6-8-11(15)16/h9-10H,2-8H2,1H3,(H,15,16)(H2,13,14,17) |
InChI Key |
QXRSADLRKUHLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















